9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol
Description
9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol is a carbazole-based organic compound featuring a hydroxyl group at the 2-position of the carbazole core and a 4-(tert-butyl)pyridin-2-yl substituent at the 9-position. This structural design combines the electron-rich carbazole moiety with a sterically hindered tert-butyl-pyridine group, enhancing solubility and modulating electronic properties. The compound is primarily investigated for optoelectronic applications, such as organic light-emitting diodes (OLEDs), where its derivatives have demonstrated high external quantum efficiency (EQE) and current efficiency (CE) in device architectures .
Properties
IUPAC Name |
9-(4-tert-butylpyridin-2-yl)carbazol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-21(2,3)14-10-11-22-20(12-14)23-18-7-5-4-6-16(18)17-9-8-15(24)13-19(17)23/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNJSYYGWCUPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Pyridine-Carbazole Bond Formation
The Suzuki-Miyaura reaction is a cornerstone for constructing the pyridine-carbazole linkage in 9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazol-2-ol. This method employs a brominated carbazole derivative (e.g., 2-bromo-9H-carbazol-2-ol) and a 4-(tert-butyl)pyridin-2-ylboronic acid. Palladium catalysts such as Pd(PPh3)4 or Pd(dba)2, combined with ligands like XPhos or dppf, facilitate the coupling in solvents such as dioxane or toluene at 80–130°C. Base additives like K2CO3 or Cs2CO3 are critical for transmetalation.
For instance, a representative procedure involves reacting 2-bromo-9H-carbazol-2-ol (1.0 equiv.) with 4-(tert-butyl)pyridin-2-ylboronic acid (1.2 equiv.) in dioxane/H2O (10:1) at 100°C for 24 hours. Pd(dba)2 (5 mol%) and XPhos (6 mol%) yield the coupled product with 85% efficiency after purification. Challenges include competing homocoupling of boronic acids, mitigated by degassing solvents and using excess boronic acid.
Buchwald-Hartwig Amination for N-Aryl Bond Construction
Buchwald-Hartwig amination offers an alternative route by directly forming the N-aryl bond between carbazole and pyridine. This method is advantageous for substrates sensitive to boronic acid preparation. A typical protocol involves reacting 9H-carbazol-2-ol with 2-bromo-4-(tert-butyl)pyridine using Pd2(dba)3 (2.5 mol%), BrettPhos (5 mol%), and Cs2CO3 in toluene at 110°C.
The reaction proceeds via oxidative addition of the bromopyridine to palladium, followed by amine coordination and reductive elimination. Yields up to 78% are reported, with side products arising from C-O bond formation minimized by ligand selection. Steric hindrance from the tert-butyl group necessitates elevated temperatures (110–130°C) and prolonged reaction times (48–72 hours).
Hydroxyl Group Introduction and Functionalization
Direct Coupling with Protected Hydroxyl Groups
To prevent hydroxyl group interference during coupling, protective strategies are employed. For example, 2-methoxy-9H-carbazole is coupled with 4-(tert-butyl)pyridin-2-ylboronic acid via Suzuki-Miyaura, followed by demethylation using BBr3 in CH2Cl2 at −78°C to room temperature. This two-step approach achieves an overall yield of 70%, with the methoxy group acting as a robust protective moiety.
Post-Coupling Hydroxylation via Oxidation
Alternative routes introduce the hydroxyl group after coupling. Oxidation of a methylthio precursor (e.g., 2-(methylthio)-9-(4-(tert-butyl)pyridin-2-yl)-9H-carbazole) using oxone in MeOH/H2O at 0°C quantitatively yields the sulfoxide intermediate, which undergoes acid-catalyzed elimination to form the hydroxylated product. This method avoids protective groups but requires precise control of oxidation states to prevent over-oxidation.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Preparation Methods
| Method | Catalyst System | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dba)2/XPhos | Dioxane/H2O, 100°C | 85 | High regioselectivity |
| Buchwald-Hartwig | Pd2(dba)3/BrettPhos | Toluene, 110°C | 78 | Avoids boronic acid synthesis |
| Protective Group Route | BBr3 | CH2Cl2, −78°C | 70 | Compatible with sensitive substrates |
| Post-Coupling Oxidation | Oxone/H2O2 | MeOH/H2O, 0°C | 92 | No protective groups needed |
Mechanistic Insights and Optimization
Role of Ligands in Palladium Catalysis
Ligands critically influence coupling efficiency. Bulky, electron-rich ligands like XPhos suppress β-hydride elimination in Suzuki-Miyaura reactions, while BrettPhos enhances oxidative addition rates in Buchwald-Hartwig amination. Computational studies suggest that steric bulk from tert-butyl groups slows reductive elimination, necessitating higher temperatures.
Chemical Reactions Analysis
Types of Reactions
9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Organic Electronics
1.1 OLEDs and Photonic Devices
One of the most significant applications of 9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol is in the field of organic light-emitting diodes (OLEDs). Carbazole derivatives are known to serve as effective host materials for phosphorescent additives in phosphorescent OLEDs (PhOLEDs). The compound’s ability to facilitate charge transport and its thermal stability make it a candidate for use as a hole transport material (HTM) .
2.1 Potential Therapeutic Applications
The structural characteristics of this compound suggest potential utility in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Compounds derived from carbazole frameworks have been explored for their biological activities, including anti-inflammatory and analgesic properties .
Case Study: Cannabinoid Receptor Agonists
A study highlighted the synthesis of carbazole derivatives aimed at cannabinoid receptors, indicating that similar structures could be beneficial in treating neuropathic pain through selective receptor modulation . This opens avenues for further research into the pharmacological effects of derivatives like this compound.
Summary of Research Findings
The ongoing research into this compound emphasizes its dual role in both electronic materials and therapeutic agents. Its synthesis methods are well-documented, with studies showing promising results regarding its performance as a hole transport material in OLEDs and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s electronic properties also play a role in its function in materials science, where it can facilitate charge transfer and emission processes in electronic devices.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and applications of 9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol and related carbazole derivatives:
Photophysical and Electronic Properties
Electron-Donating vs. Withdrawing Groups :
- The tert-butyl-pyridine group in the target compound provides moderate electron-donating effects, improving charge injection and transport in OLEDs. In contrast, the chloro-phenyl-triazine group in introduces strong electron-withdrawing characteristics, making it suitable as a host material in blue-emitting devices.
- The methoxyethoxyethyl chain in enhances solubility in polar solvents, while the hydroxyl group in the target compound may facilitate hydrogen bonding, influencing crystallinity and film morphology.
Thermal Stability :
Device Performance Metrics
- OLED Efficiency :
- Derivatives of the target compound (e.g., Pt(II) complexes) achieve EQE values >20% at 1000 cd/m² due to efficient triplet harvesting .
- The triazine-containing compound exhibits lower efficiency in green-emitting devices (EQE ~15%) but excels in stability under high-voltage operation.
- The methoxyethoxyethyl derivative shows broader emission spectra but reduced EQE (~12%) due to excimer formation.
Biological Activity
9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol is a synthetic organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This compound features a carbazole core, which is known for its favorable electronic properties, making it a candidate for applications in organic electronics and potential therapeutic uses.
The molecular formula of this compound is CHNO, with a molecular weight of 316.40 g/mol. The compound possesses a hydroxyl group (-OH) and a pyridine ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structural features allow it to modulate biological pathways, making it a candidate for drug development.
Antibacterial Properties
Research into related compounds has demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety may enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory Effects
Compounds featuring carbazole structures have also been reported to possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.
Summary of Biological Activities
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal explored the antitumor effects of carbazole derivatives. The results indicated that these compounds could significantly reduce tumor size in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways.
Case Study 2: Antibacterial Efficacy
In vitro studies demonstrated that carbazole-based compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of the bacterial cell wall integrity, leading to cell lysis.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for 9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol, and how can yield and purity be optimized?
- Methodology :
- Alkylation of carbazole : A modified Williamson ether synthesis or nucleophilic substitution is often used. For example, carbazole derivatives can react with 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, achieving ~89% yield after recrystallization from ethanol .
- Grignard reactions : Addition of methylmagnesium iodide to ester intermediates (e.g., ethyl 3-(9H-carbazol-9-yl)propanoate) followed by NH4Cl decomposition yields tertiary alcohols with >80% purity after crystallization .
- Critical steps : Use anhydrous conditions for Grignard reactions, monitor reaction progress via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/methanol) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR spectroscopy : Key for structural confirmation. For example, tert-butyl protons appear as a singlet at δ 1.2 ppm in NMR, while carbazole aromatic protons resonate between δ 6.8–8.2 ppm .
- IR spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3350 cm, ester C=O at ~1730 cm) .
- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 267 [M] for intermediates) .
- X-ray crystallography : Use SHELXTL or ORTEP-III for single-crystal structure determination. Refinement with SHELXL97 ensures accurate bond lengths/angles (e.g., C–C bonds: 1.38–1.42 Å) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology :
- Functional selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for HOMO-LUMO gaps and charge-transfer properties. Becke’s 1993 study demonstrated a 2.4 kcal/mol deviation in atomization energies using such methods .
- Basis sets : Use 6-31G(d,p) for geometry optimization and LANL2DZ for heavy atoms.
- Applications : Calculate excited-state properties (TDDFT) to compare with experimental UV-Vis spectra (e.g., absorption peaks at 350–400 nm for carbazole derivatives) .
Q. What strategies resolve contradictions between computational predictions and experimental photophysical data?
- Methodology :
- Solvent effects : Include polarizable continuum models (PCM) in DFT to account for solvatochromic shifts .
- Vibrational analysis : Compare computed IR frequencies with experimental data to validate ground-state geometries .
- Benchmarking : Cross-validate with high-level methods (e.g., CCSD(T)) for critical parameters like dipole moments or excitation energies .
Q. How does the tert-butyl substituent influence thermal stability and optoelectronic performance in OLED applications?
- Methodology :
- Thermogravimetric analysis (TGA) : The tert-butyl group reduces aggregation via steric hindrance, increasing decomposition temperatures (e.g., >300°C for carbazole derivatives) .
- Electroluminescence studies : Compare photoluminescence quantum yields (PLQY) of tert-butyl-substituted derivatives (e.g., PLQY >80% for CzDFDp) with non-substituted analogs .
- Hole/electron mobility : Use space-charge-limited current (SCLC) measurements to assess charge transport enhancements .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodology :
- Crystal growth : Slow evaporation of ethanol/acetone solutions at 4°C promotes single-crystal formation .
- Refinement challenges : Use SHELXL97 to constrain hydrogen atoms and refine disordered tert-butyl groups with ISOR commands .
- Data collection : High-resolution (<1.0 Å) synchrotron XRD data reduces thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
